molecular formula C19H18N4O B2415142 [3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone CAS No. 2380010-37-5

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone

Cat. No. B2415142
CAS RN: 2380010-37-5
M. Wt: 318.38
InChI Key: FTSOIUODMSXVJU-UHFFFAOYSA-N
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Description

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone, also known as CP-945,598, is a novel compound that has been extensively studied for its potential therapeutic applications. CP-945,598 is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of various physiological processes, including appetite, pain, mood, and memory.

Future Directions

While specific future directions for this compound are not provided in the search results, related compounds such as 3-(Prop-1-en-2-yl)azetidin-2-Ones have shown antiproliferative and tubulin-destabilising effects in breast cancer cells . This suggests potential avenues for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(14-7-9-20-10-8-14)22-11-15(12-22)23-17-4-2-1-3-16(17)21-18(23)13-5-6-13/h1-4,7-10,13,15H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSOIUODMSXVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone

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